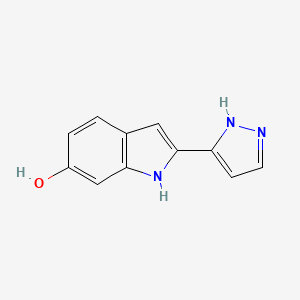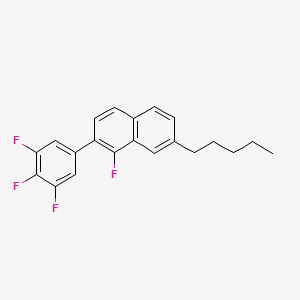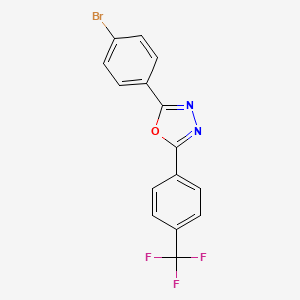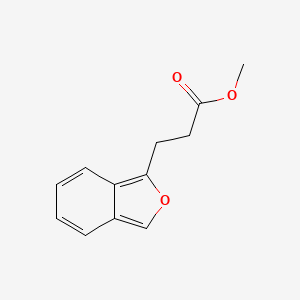![molecular formula C33H38N4Sn B14213440 1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole) CAS No. 586956-22-1](/img/structure/B14213440.png)
1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole) is a complex organotin compound that features a unique structure combining triphenylstannyl and pyrazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole) typically involves the reaction of triphenyltin chloride with a suitable pyrazole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include toluene or dichloromethane, and the reaction may require heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or other peroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The stannyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized tin species and modified pyrazole derivatives.
Reduction: Reduced tin species and modified pyrazole derivatives.
Substitution: New organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
1,1’-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce stannyl groups into molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of 1,1’-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole) involves its interaction with biological molecules and cellular pathways. The compound can bind to specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The stannyl group may play a role in modulating the compound’s reactivity and interactions with biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[(Triphenylstannyl)methylene]bis(3,5-dimethyl-1H-pyrazole): Similar structure but lacks the ethyl group.
1,1’-[(Triphenylstannyl)methylene]bis(4-methyl-3,5-dimethyl-1H-pyrazole): Similar structure with a methyl group instead of an ethyl group.
Uniqueness
1,1’-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole) is unique due to the presence of both ethyl and dimethyl groups on the pyrazole rings, which can influence its chemical reactivity and biological activity. The combination of these substituents with the triphenylstannyl group provides a distinctive set of properties that can be leveraged in various applications .
Propiedades
Número CAS |
586956-22-1 |
|---|---|
Fórmula molecular |
C33H38N4Sn |
Peso molecular |
609.4 g/mol |
Nombre IUPAC |
bis(4-ethyl-3,5-dimethylpyrazol-1-yl)methyl-triphenylstannane |
InChI |
InChI=1S/C15H23N4.3C6H5.Sn/c1-7-14-10(3)16-18(12(14)5)9-19-13(6)15(8-2)11(4)17-19;3*1-2-4-6-5-3-1;/h9H,7-8H2,1-6H3;3*1-5H; |
Clave InChI |
ZKGWRSJOYWNZPQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N(N=C1C)C(N2C(=C(C(=N2)C)CC)C)[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14213357.png)






![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14213403.png)

![3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]-](/img/structure/B14213414.png)
![2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213418.png)
silane](/img/structure/B14213431.png)
![1,3-Bis(3,4'-dihexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14213459.png)
![2-[(2-Methyl-4-phenylbutan-2-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14213466.png)
